Cas no 66154-68-5 (6-(Methylsulfonyl)nicotinonitrile)

6-(Methylsulfonyl)nicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 6-(Methylsulfonyl)nicotinonitrile
- 6-methanesulfonyl-nicotinonitrile
- 6-methanesulfonylpyridine-3-carbonitrile
- 6-Methansulfonyl-nicotinonitril
- AG-L-24018
- CTK5C3581
- EE-0721
- SBB089909
- CS-0454518
- J-518088
- AKOS006336792
- MFCD16622798
- 6-methylsulfonylpyridine-3-carbonitrile
- DTXSID70499366
- G76200
- 66154-68-5
- 6-(Methanesulfonyl)pyridine-3-carbonitrile
-
- MDL: MFCD16622798
- インチ: InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,1H3
- InChIKey: MCWUYKLVNZNIIM-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=O)C1=NC=C(C=C1)C#N
計算された属性
- せいみつぶんしりょう: 182.01508
- どういたいしつりょう: 182.01499861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 295
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
じっけんとくせい
- PSA: 70.82
6-(Methylsulfonyl)nicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB269685-1 g |
6-(Methylsulfonyl)nicotinonitrile, 95%; . |
66154-68-5 | 95% | 1g |
€260.30 | 2023-04-26 | |
abcr | AB269685-5g |
6-(Methylsulfonyl)nicotinonitrile, 95%; . |
66154-68-5 | 95% | 5g |
€1023.00 | 2025-02-17 | |
Chemenu | CM366573-1g |
6-methanesulfonylpyridine-3-carbonitrile |
66154-68-5 | 95% | 1g |
$228 | 2022-06-10 | |
Alichem | A029206458-5g |
6-(Methylsulfonyl)nicotinonitrile |
66154-68-5 | 95% | 5g |
$2030.10 | 2023-09-01 | |
abcr | AB269685-500mg |
6-(Methylsulfonyl)nicotinonitrile, 95%; . |
66154-68-5 | 95% | 500mg |
€178.80 | 2025-02-17 | |
Ambeed | A632751-100mg |
6-(Methylsulfonyl)nicotinonitrile |
66154-68-5 | 98% | 100mg |
$137.0 | 2024-04-18 | |
abcr | AB269685-10g |
6-(Methylsulfonyl)nicotinonitrile, 95%; . |
66154-68-5 | 95% | 10g |
€1783.30 | 2025-02-17 | |
A2B Chem LLC | AH16702-10mg |
6-methanesulfonylpyridine-3-carbonitrile |
66154-68-5 | >97% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AH16702-5mg |
6-methanesulfonylpyridine-3-carbonitrile |
66154-68-5 | >97% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AH16702-5g |
6-methanesulfonylpyridine-3-carbonitrile |
66154-68-5 | >97% | 5g |
$1032.00 | 2024-04-19 |
6-(Methylsulfonyl)nicotinonitrile 関連文献
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
6-(Methylsulfonyl)nicotinonitrileに関する追加情報
6-(Methylsulfonyl)nicotinonitrile (CAS No. 66154-68-5): A Versatile Building Block in Modern Chemistry
6-(Methylsulfonyl)nicotinonitrile (CAS No. 66154-68-5) is an important heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This sulfonyl-containing nicotinonitrile derivative serves as a valuable chemical intermediate for the synthesis of various biologically active molecules. Its unique molecular structure, featuring both a methylsulfonyl group and a nitrile functionality on the pyridine ring, makes it particularly useful in medicinal chemistry applications.
The growing interest in 6-(Methylsulfonyl)nicotinonitrile is evident from recent scientific publications and patent applications. Researchers are particularly interested in its potential as a building block for kinase inhibitors, which are crucial in cancer treatment research. The compound's electron-withdrawing properties and hydrogen bond acceptor capabilities make it an attractive scaffold for drug design. Current studies focus on optimizing its synthetic routes to improve yield and purity while reducing environmental impact.
From a chemical perspective, 6-(Methylsulfonyl)nicotinonitrile demonstrates interesting reactivity patterns. The methylsulfonyl group can participate in various nucleophilic substitution reactions, while the nitrile functionality offers opportunities for further derivatization. These characteristics have led to its increasing use in the development of crop protection agents and pharmaceutical intermediates. Recent advancements in green chemistry approaches have also explored more sustainable methods for its production.
The market for sulfonyl-containing heterocycles like 6-(Methylsulfonyl)nicotinonitrile has shown steady growth, driven by demand from the pharmaceutical and agricultural sectors. Manufacturers are responding to this demand by developing cost-effective synthesis methods and improving purification techniques. Quality control remains a critical factor, with HPLC and NMR being standard analytical tools for verifying the compound's purity and structure.
Researchers frequently search for information about the synthesis of 6-(Methylsulfonyl)nicotinonitrile, its physical-chemical properties, and safety data. The compound's solubility characteristics and stability under various conditions are also common topics of inquiry. These practical considerations are essential for scientists working with this material in laboratory settings or industrial applications.
In analytical chemistry, 6-(Methylsulfonyl)nicotinonitrile presents specific challenges and opportunities. Its chromatographic behavior has been studied extensively to develop reliable analytical methods for quality control. The compound's UV absorption properties make it suitable for detection using common HPLC detectors, while its mass spectral characteristics facilitate identification through mass spectrometry techniques.
The future outlook for 6-(Methylsulfonyl)nicotinonitrile appears promising, with ongoing research exploring its potential in new therapeutic areas. Its role in the development of next-generation pharmaceuticals continues to expand, particularly in the field of targeted therapies. As synthetic methodologies advance and our understanding of its structure-activity relationships deepens, this compound is likely to maintain its importance in chemical research and development.
Environmental considerations regarding 6-(Methylsulfonyl)nicotinonitrile have become increasingly important. Researchers are investigating its biodegradation pathways and ecotoxicological profile to ensure responsible use and disposal. These studies contribute to the development of greener chemical processes and help establish appropriate safety protocols for handling this compound in various settings.
For chemists working with 6-(Methylsulfonyl)nicotinonitrile, understanding its spectroscopic properties is crucial. The compound's characteristic NMR signals and IR absorption bands provide valuable information for structural confirmation and purity assessment. These analytical aspects are particularly important when the compound is used as a pharmaceutical intermediate where strict quality standards apply.
The versatility of 6-(Methylsulfonyl)nicotinonitrile extends to material science applications as well. Its molecular structure has been explored in the design of functional materials with specific electronic properties. Researchers are investigating its potential in creating molecular sensors and other specialty chemicals, expanding the compound's utility beyond traditional pharmaceutical applications.
As the chemical industry moves toward more sustainable practices, the development of efficient synthetic routes to 6-(Methylsulfonyl)nicotinonitrile remains an active area of research. Recent publications have highlighted improvements in atom economy and reductions in waste generation during its production. These advancements align with broader industry trends toward green chemistry principles and responsible chemical manufacturing.
In conclusion, 6-(Methylsulfonyl)nicotinonitrile (CAS No. 66154-68-5) represents a valuable compound with diverse applications in modern chemistry. Its unique structural features and reactivity profile continue to make it an important building block for researchers across multiple disciplines. As scientific understanding of this compound grows and synthetic methods improve, its role in the development of new chemical entities is expected to expand further in the coming years.
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